Ethyl 3-amino-1-(4-chlorophenyl)-4-cyano-5-methylpyrrole-2-carboxylate
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Overview
Description
Ethyl 3-amino-1-(4-chlorophenyl)-4-cyano-5-methylpyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a cyano group, and an ethyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-1-(4-chlorophenyl)-4-cyano-5-methylpyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine to form an intermediate. This intermediate then undergoes cyclization and subsequent reactions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-(4-chlorophenyl)-4-cyano-5-methylpyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-1-(4-chlorophenyl)-4-cyano-5-methylpyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1-(4-chlorophenyl)-4-cyano-5-methylpyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate
- Ethyl 5-(3-((4-chlorophenyl)amino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate
Uniqueness
Ethyl 3-amino-1-(4-chlorophenyl)-4-cyano-5-methylpyrrole-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-amino-1-(4-chlorophenyl)-4-cyano-5-methylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-3-21-15(20)14-13(18)12(8-17)9(2)19(14)11-6-4-10(16)5-7-11/h4-7H,3,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFVKDBCHMSGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C2=CC=C(C=C2)Cl)C)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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